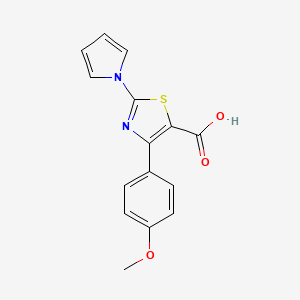![molecular formula C15H19NO3 B1463800 1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid CAS No. 1211431-26-3](/img/structure/B1463800.png)
1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid
Overview
Description
1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a 3-methylphenyl group attached to the acetyl group, which is further linked to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the acylation of piperidine-3-carboxylic acid with 3-methylphenylacetyl chloride in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to reduce the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Piperidine-3-carboxylic acid derivative.
Reduction: Piperidine-3-hydroxymethyl derivative.
Substitution: N-substituted piperidine derivatives.
Scientific Research Applications
1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid has various scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions with biomolecules.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system or disease being targeted.
Comparison with Similar Compounds
1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Piperidine-3-carboxylic acid: Lacks the 3-methylphenyl group.
3-Methylphenylacetic acid: Lacks the piperidine ring.
N-Phenylpiperidine-3-carboxylic acid: Contains a phenyl group instead of a 3-methylphenyl group.
These compounds differ in their chemical structure and, consequently, their biological and chemical properties. The presence of the 3-methylphenyl group in this compound imparts unique characteristics that distinguish it from its analogs.
Properties
IUPAC Name |
1-[2-(3-methylphenyl)acetyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-4-2-5-12(8-11)9-14(17)16-7-3-6-13(10-16)15(18)19/h2,4-5,8,13H,3,6-7,9-10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMYXCLSTWGEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


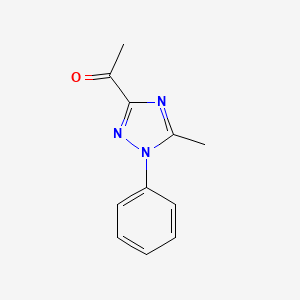
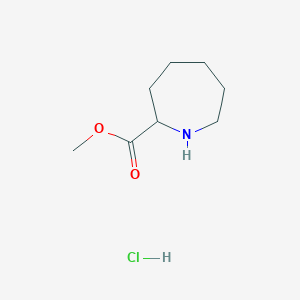
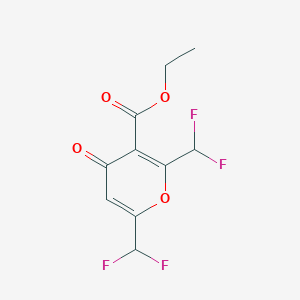
![(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1463722.png)
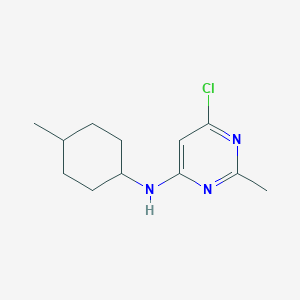
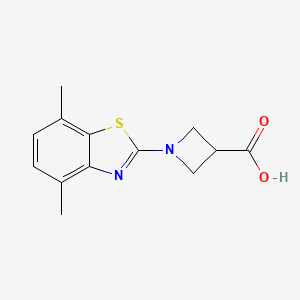
![2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1463725.png)
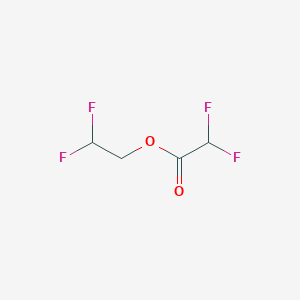
![(3S,8aR)-3-Isobutyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1463731.png)
![4-[(3-Methoxypropyl)sulfanyl]aniline](/img/structure/B1463732.png)
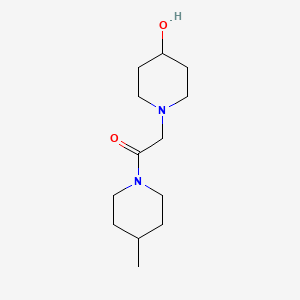
![[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1463738.png)

